6-Bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline is a chemical compound that belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring structure. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where derivatives of quinazoline are explored for therapeutic applications, including anticancer and anti-inflammatory effects. The presence of the bromine atom and the piperidine moiety contributes to its unique properties and reactivity.
The compound is synthesized through various chemical methods that allow for the introduction of functional groups that enhance biological activity. Its relevance in scientific research stems from its structural features that allow for interaction with biological targets.
6-Bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline can be classified as:
The synthesis of 6-Bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline typically involves multi-step reactions, including:
Reagents commonly used in these reactions include:
The reaction conditions (temperature, time, and concentration) are critical for optimizing yields and purity.
The molecular structure of 6-Bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline can be represented as follows:
This structure includes:
Key molecular data include:
6-Bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline participates in several chemical reactions:
Reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity. For example, using polar solvents can enhance nucleophilicity during substitution reactions.
The mechanism of action for 6-Bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline involves its interaction with specific biological targets such as enzymes or receptors. It is hypothesized that:
Research indicates that similar quinazoline derivatives exhibit activities against cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
Key physical properties include:
Chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) can provide insights into structural confirmation and purity assessment.
Scientific Uses
6-Bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has potential applications in:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The fused bicyclic ring system provides a planar architecture that facilitates deep penetration into enzyme active sites, particularly kinases involved in oncogenic signaling pathways. FDA-approved quinazoline-based drugs like Erlotinib (EGFR inhibitor), Gefitinib, and Lapatinib exemplify this scaffold's clinical impact in targeted cancer therapy [4]. The inherent electronic asymmetry of the quinazoline ring—with nitrogen atoms at positions 1 and 3—enables selective interactions with biological targets through hydrogen bonding and π-stacking. Bromination at the 6-position, as seen in the compound under review, significantly enhances cytotoxic potency by:
Table 1: Clinically Approved Quinazoline-Based Therapeutics
Drug Name | Target Kinase | Key Structural Features | Therapeutic Indication |
---|---|---|---|
Erlotinib | EGFR | 6,7-Dimethoxyquinazoline | Non-small cell lung cancer |
Lapatinib | EGFR/HER2 | 3-Fluorobenzyloxy substituent | Breast cancer |
Vandetanib | VEGFR-2 | 4-Anilinoquinazoline core | Medullary thyroid cancer |
Afatinib | Pan-EGFR | 6-Acrylamido substitution | NSCLC with EGFR mutations |
Recent studies demonstrate that 6-bromoquinazoline derivatives exhibit enhanced antiproliferative activity against MCF-7 (breast) and SW480 (colon) cancer cell lines, with IC50 values as low as 15.85 ± 3.32 µM—surpassing Erlotinib's efficacy in certain models [4]. This positions bromo-functionalized quinazolines as strategic platforms for next-generation kinase inhibitors.
Structural hybridization integrates pharmacophoric elements from distinct bioactive molecules to create multifunctional inhibitors. For 6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline, this involves:
Molecular docking of analogous 4-phenylquinazolines reveals key binding determinants:
[Kinase Binding Mode Schematic] Quinazoline core → H-bonds with hinge region (e.g., Met<sup>793</sup> in EGFR) C6-Br → Halogen bond with backbone carbonyl of Asp<sup>800</sup> C4-Phenyl → π-π stacking with gatekeeper residue Phe<sup>856</sup> C2-Piperidine → Salt bridge with catalytic lysine (Lys<sup>745</sup>)
This hybridization synergizes target affinity (through quinazoline hinge binding) and selectivity (via piperidine-mediated interactions with allosteric pockets). Studies on 6-(3-chloro-4-fluorophenyl)−4-ethoxy-2-(4-methoxyphenyl)quinazoline demonstrate how C2/C4 modifications alter VEGFR-2 inhibition by 3.7-fold compared to unsubstituted analogs [2].
Table 2: Functional Group Contributions to Target Engagement
Position | Substituent | Electronic Effect | Biological Role | SAR Evidence |
---|---|---|---|---|
C6 | Bromo | σm = +0.44 | - Halogen bonding with kinases- Metabolic stabilization | 8a derivative IC50: 15.85 µM (MCF-7) vs 72.45 µM for non-bromo analog [4] |
C4 | Phenyl | π-system extension | - Hydrophobic pocket occupancy- π-stacking with Phe residues | 20-fold ↑ VEGFR-2 affinity vs 4-alkoxy derivatives [2] |
C2 | 2-Methylpiperidin-1-yl | Steric modulation + H-bond donation | - Salt bridge formation- Conformational steering | N.R.* in EGFR mutants when piperidine replaced [4] |
*N.R.: No significant inhibition
C6-Bromo Rationale:
C4-Phenyl Optimization:
C2-2-Methylpiperidinyl Advantages:
Table 3: Key Structural Parameters from Crystallographic Analysis
Parameter | Value | Significance |
---|---|---|
C6-Br bond length | 1.89 Å | Optimal for halogen bonding (3.2–3.5 Å to carbonyl O) |
C2-N-Piperidine angle | 117.3° | Facilitates H-bond donation to kinase backbone |
C4-Phenyl torsion | 38–45° | Balances π-stacking and solubility |
Data extrapolated from [2] [7]
The strategic fusion of these pharmacophores creates a multimodal kinase inhibitor capable of simultaneous hinge binding (quinazoline core), hydrophobic enclosure (phenyl), halogen bonding (bromo), and electrostatic stabilization (piperidine)—addressing key limitations of early-generation quinazoline therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7